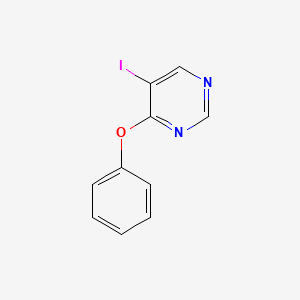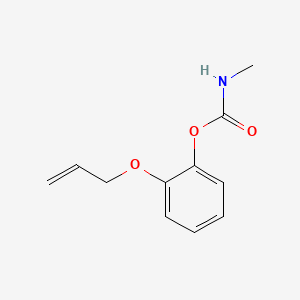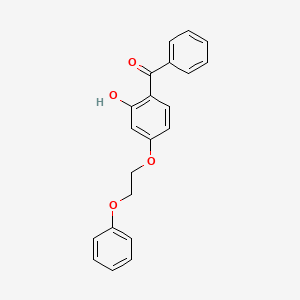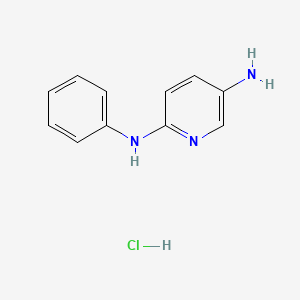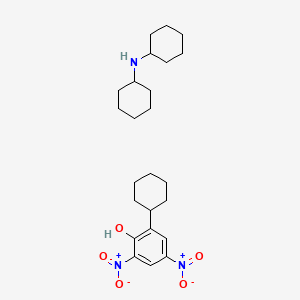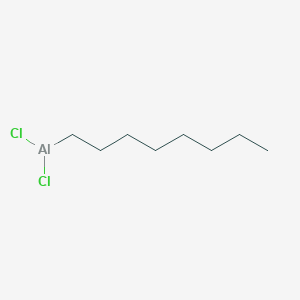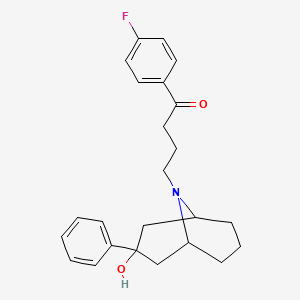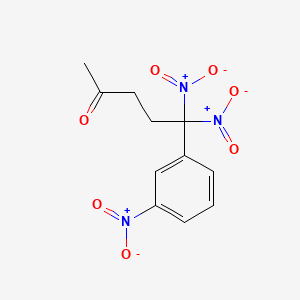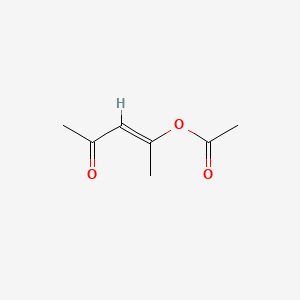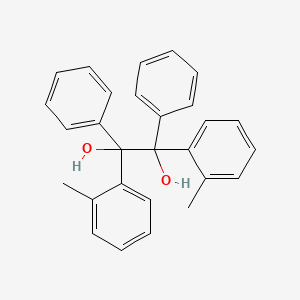
1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol is an organic compound with the molecular formula C28H26O2 It is characterized by the presence of two phenyl groups and two o-tolyl groups attached to an ethane backbone, with two hydroxyl groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with o-tolualdehyde in the presence of a base, followed by reduction with a suitable reducing agent. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Reducing Agent: Sodium borohydride or lithium aluminum hydride
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an intermediate diol, which is then reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form hydrocarbons.
Substitution: The phenyl and o-tolyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation Products: Benzophenone derivatives
Reduction Products: Hydrocarbons
Substitution Products: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl and o-tolyl groups can interact with hydrophobic regions of proteins and enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Diphenylethane-1,2-diol
- 1,2-Diphenyl-1,2-di(p-tolyl)ethane-1,2-diol
- 1,2-Diphenyl-1,2-di(m-tolyl)ethane-1,2-diol
Uniqueness
1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol is unique due to the presence of o-tolyl groups, which impart distinct steric and electronic properties. These properties influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
20002-32-8 |
|---|---|
Formule moléculaire |
C28H26O2 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
1,2-bis(2-methylphenyl)-1,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C28H26O2/c1-21-13-9-11-19-25(21)27(29,23-15-5-3-6-16-23)28(30,24-17-7-4-8-18-24)26-20-12-10-14-22(26)2/h3-20,29-30H,1-2H3 |
Clé InChI |
KAURRWFQPSCBHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


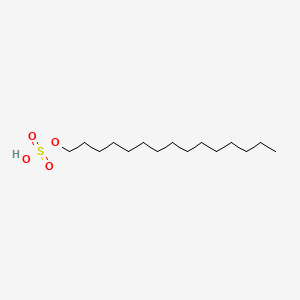
![2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B13742366.png)
